(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate
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Overview
Description
Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Synthesis Analysis
Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . It can also be produced by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid .Molecular Structure Analysis
The molecular structure of methyl acetate consists of a methyl group (CH3), an acetyl group (COCH3), and an oxygen atom linking them .Chemical Reactions Analysis
In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, methyl acetate is hydrolyzed back into methanol and acetic acid, especially at elevated temperature .Physical and Chemical Properties Analysis
Methyl acetate is a clear, colorless liquid which has a fragrant fruity odor . It has a melting point of -98°C and a boiling point of 56.9°C . It is moderately soluble in water (25% at room temperature) and miscible with other organic solvents .Scientific Research Applications
Synthetic Methodologies and Pharmaceutical Applications
One pertinent area of research involves the development of synthetic methodologies for pharmaceutical compounds. For instance, the synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, represents a significant area of interest. Clopidogrel's S-enantiomer is specifically active, highlighting the importance of stereochemistry in drug efficacy. Researchers have focused on devising facile synthetic approaches for (S)-clopidogrel due to its high demand, reflecting a broader interest in developing efficient synthesis methods for chiral drugs (A. Saeed et al., 2017).
Environmental and Ecotoxicological Studies
Another area involves the examination of chemicals' fate and behavior in environmental contexts. Studies on methanogenic pathways using stable carbon isotopic signatures provide insights into microbial processes affecting greenhouse gases in aquatic environments. Such research is crucial for understanding and mitigating environmental impacts of various substances (R. Conrad, 2005).
Biopolymers and Material Science
The modification of biopolymers, such as xylan derivatives, showcases the intersection of chemistry and material science. These modifications lead to new ethers and esters with specific functionalities, demonstrating the potential of chemical synthesis in creating novel materials for diverse applications, including drug delivery systems (K. Petzold-Welcke et al., 2014).
Toxicology and Safety Assessments
Evaluating the safety and toxicological profiles of chemicals, such as ionic liquids, is critical for their industrial application. Studies focusing on the toxicological assessment of compounds like 1-ethyl-3-methylimidazolium acetate highlight the importance of understanding the potential health and environmental impacts before large-scale utilization (Shaghayegh Ostadjoo et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[(2S)-1-carbonochloridoylpyrrolidin-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-6(11)13-5-7-3-2-4-10(7)8(9)12/h7H,2-5H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAVLQBHQLEGGY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCN1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CCCN1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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